Helminthosporoside A

Description

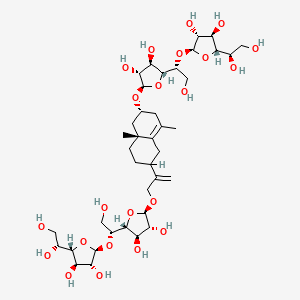

Structure

2D Structure

Properties

Molecular Formula |

C39H64O22 |

|---|---|

Molecular Weight |

884.9 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-[(1R)-1-[(2R,3R,4R,5R)-5-[2-[(4aR,6R)-6-[(2R,3R,4R,5R)-5-[(1R)-1-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoxy]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethoxy]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C39H64O22/c1-14-6-17(55-36-30(53)26(49)34(61-36)22(12-43)57-38-29(52)24(47)32(59-38)20(45)10-41)8-39(3)5-4-16(7-18(14)39)15(2)13-54-35-27(50)25(48)33(60-35)21(11-42)56-37-28(51)23(46)31(58-37)19(44)9-40/h16-17,19-38,40-53H,2,4-13H2,1,3H3/t16?,17-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-/m1/s1 |

InChI Key |

USAJESQTSDBMKW-QQCQSHJHSA-N |

SMILES |

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O |

Isomeric SMILES |

CC1=C2CC(CC[C@@]2(C[C@@H](C1)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O)C)C(=C)CO[C@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](CO)O[C@H]6[C@@H]([C@H]([C@@H](O6)[C@@H](CO)O)O)O)O)O |

Canonical SMILES |

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O |

Origin of Product |

United States |

Advanced Chemical Characterization and Structural Elucidation of Helminthosporoside a

Detailed Analysis of Glycosidic Linkages and Saccharide Moieties

The carbohydrate portion of Helminthosporoside A is a complex oligosaccharide composed exclusively of D-galactose units in their furanose ring form (galactofuranose). sci-hub.seresearchgate.net This is a notable feature, as galactofuranose is less common in nature than the pyranose form. The structural elucidation revealed that the saccharide moieties are linked via β-glycosidic bonds. researchgate.netnih.gov

Detailed analysis using techniques like ¹³C NMR spectroscopy was crucial in revising the initial structure and establishing the correct linkages. sci-hub.semontana.edu Research indicates the presence of β(1→5) glycosidic linkages between the galactofuranose units. sci-hub.se The core toxic compounds, including this compound, are reported to be comprised of bis-5-O-(β-galactofuranosyl)-β-galactofuranosides attached to the aglycone, which suggests a trisaccharide chain is part of the molecule. nih.gov However, there has been some variation in reports regarding the exact number of galactose residues, with some studies suggesting the presence of four units in the complete toxin structure. sci-hub.serug.nl The carbohydrate moiety has been described as 5-O-β-D-galactofuranosyl-D-galactofuranose, which forms the repeating unit of the oligosaccharide chain. researchgate.net In addition to the primary toxin, the fungus produces related, non-toxic analogues with fewer galactose units. nih.gov

Characterization of the Sesquiterpenoid Aglycone Structure

The aglycone, or non-carbohydrate, portion of this compound is a sesquiterpenoid. sci-hub.seresearchgate.net This C15 terpenoid provides the backbone to which the sugar chains are attached. The fundamental structure of the aglycone is a carbobicyclic system. ebi.ac.uk

More specifically, the chemical structure has been identified as a derivative of a decalin (octahydronaphthalene) skeleton. ebi.ac.uk The IUPAC name for this compound identifies the aglycone core as being related to 4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene. ebi.ac.uk The sesquiterpenoid is further substituted with a propenyl group, which, along with the decalin ring system, serves as the point of attachment for the glycosidic linkages. ebi.ac.uk The structural diversity among the different isomers of helminthosporoside arises from variations within this sesquiterpenoid aglycone. cabidigitallibrary.orgnih.gov

Identification and Differentiation of this compound Isomeric Forms

Helminthosporoside is not a single compound but a mixture of at least three closely related isomers, designated A, B, and C. cabidigitallibrary.orgnih.gov this compound is one of these specific isomers. The key chemical difference between these isomers lies in the position of a single double bond within the sesquiterpenoid aglycone moiety. cabidigitallibrary.orgnih.gov

These isomers can be separated chromatographically and exhibit distinct biological activities. nih.govapsnet.org Isomer C is the most potent, followed by isomer B, and then isomer A, which is the least active of the three. nih.gov A typical natural mixture of the toxin produced by the fungus contains these isomers in an approximate ratio of 2:3:5 (A:B:C). nih.gov

| Isomer/Mixture | Concentration for 50% Inhibition of Dark CO₂ Fixation (µM) | Relative Abundance in Natural Toxin Mix |

|---|---|---|

| Isomer A | ~4.0 | ~20% |

| Isomer B | ~6.0 | ~30% |

| Isomer C | ~0.7 | ~50% |

| Natural Mixture | ~1.7 | 100% |

Application of Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation (e.g., ¹³C NMR, Mass Spectrometry)

The accurate structural determination of this compound was heavily reliant on the application of advanced analytical methods. sci-hub.semontana.eduresearchgate.netunite.itmdpi.com

Chromatographic Techniques: Chromatography is essential for the separation and purification of this compound from the complex mixture of metabolites produced by the fungus. unite.itdrawellanalytical.com Techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) have been utilized to isolate the isomers and verify the purity of the samples. apsnet.org The separation of the individual isomers (A, B, and C) is a critical step that allows for their individual characterization. nih.gov

Mass Spectrometry (MS): Mass spectrometry has been a key tool in determining the molecular formula and structural components of this compound. montana.edupnas.org Low-resolution MS provides information on the molecular weight and the fragmentation patterns, which helped in identifying the sesquiterpenoid and carbohydrate components. pnas.org High-resolution mass spectrometry (HRESIMS) provides the exact mass, allowing for the unambiguous determination of the elemental composition (C39H64O22). ebi.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly Carbon-13 NMR (¹³C NMR), was instrumental in the revision of the original proposed structure. sci-hub.semontana.edu A specific ¹³C NMR analytical method was developed to distinguish between different carbohydrate residues and their configurations. cdnsciencepub.com This method allows for the confident assignment of:

Anomeric Configuration: Differentiating between α- and β-glycosidic linkages. cdnsciencepub.com

Ring Form: Confirming the furanose (five-membered ring) structure of the galactose units, as opposed to the more common pyranose (six-membered ring) form. cdnsciencepub.com

Biosynthetic Pathways and Regulatory Mechanisms of Helminthosporoside a Production

Fungal Metabolic Pathways Leading to Helminthosporoside A Synthesis

The production of this compound is a hallmark of secondary metabolism in B. sacchari. jabonline.in Unlike primary metabolites, which are essential for growth and development (e.g., proteins, lipids, and nucleic acids), secondary metabolites like toxins are not required for the fungus's basic survival but often confer a competitive advantage in its ecological niche. uomustansiriyah.edu.iqlongdom.org The chemical structure of this compound, a sesquiterpenoid glycoside, indicates that its synthesis draws upon precursors from at least two major primary metabolic routes. annualreviews.orgsci-hub.se

The aglycone (non-sugar) core of this compound is a sesquiterpenoid. annualreviews.org In fungi, the biosynthesis of such terpenoid compounds typically proceeds via the mevalonate (B85504) pathway. annualreviews.org This pathway begins with acetyl-CoA, a central molecule in primary metabolism, and through a series of enzymatic steps, produces isoprene (B109036) units that serve as the building blocks for the vast array of terpenoid structures. rsc.org

The sugar portion of this compound consists of four D-galactose units attached to the sesquiterpenoid core. nih.govsci-hub.se These sugars are specifically in the furanose ring form, known as galactofuranose, a configuration that is rare in mammals but found in various microbial glycoconjugates. researchgate.netoup.com The galactose precursors are derived from the fungus's central carbohydrate metabolism. These monosaccharides must be activated, typically by conversion to UDP-galactofuranose, to become suitable donors for glycosyltransferase enzymes, which catalyze their attachment to the aglycone core. researchgate.netnih.gov

Identification and Role of Biosynthetic Precursors and Intermediates

Research has identified key molecular components that serve as precursors and intermediates in the formation of this compound. The biosynthesis of the aglycone sesquiterpenoid portion proceeds from mevalonic acid. annualreviews.org The complete toxin is a complex molecule, comprising a C14H24O2 aglycone and four galactosyl residues. sci-hub.se

In addition to the final toxin, cultures of H. sacchari produce several structurally related but less toxic compounds, which have been termed "toxoids." nih.gov These molecules are considered to be either biosynthetic intermediates or degradation products of the fully assembled toxin. Analysis of these toxoids has revealed that they differ in the number of attached galactose units. This finding suggests that the glycosylation of the aglycone is a stepwise process or, conversely, that the detoxification of the molecule occurs via sequential removal of sugar moieties. nih.gov

| Compound Name | Number of Galactose Units | Relative Toxicity | Presumed Role |

|---|---|---|---|

| This compound (Toxin) | 4 | High | Final Product |

| Toxoid III | 3 | Low | Intermediate / Degradation Product |

| Toxoid II | 2 | Low | Intermediate / Degradation Product |

| Toxoid I | 1 | Low | Intermediate / Degradation Product |

This table summarizes the structure and presumed function of this compound and its related toxoids, based on findings from Livingston & Scheffer (1981).[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_pq_1tT9CATQlr_g9RU7JaQuEE-iJBteqyksvpeJ3IjxVqqAtG-5V_druInQNaC_AC7MDgucJh7lqGWQtieCIrXS43wnKXslNu1tz7JlSg0gCHaxwG_L1JM_5lJC1Mda9bhqHH076g6A2wXM%3D)]Enzymatic Regulation of Toxin Biosynthesis (e.g., β-Galactofuranosidase Activity)

The regulation of this compound concentration in fungal cultures is a dynamic process mediated by specific enzymes. One key enzyme identified in H. sacchari is β-galactofuranosidase. cabidigitallibrary.orgresearchgate.netwikipedia.org While initial observations suggested its involvement in toxin production, further studies have clarified its primary role as a detoxifying agent. nih.govwikipedia.org

This extracellular enzyme catalyzes the hydrolysis of terminal non-reducing β-D-galactofuranoside residues. wikipedia.org In the context of this compound, the β-galactofuranosidase produced by H. sacchari actively degrades the toxin. It achieves this by cleaving the galactose units from the sesquiterpenoid core, converting the highly active toxin (with four galactose units) into the less toxic toxoids containing three, two, or one galactose unit. nih.gov This enzymatic activity explains the observation that in fungal cultures, the concentration of this compound peaks after approximately three weeks and then declines, corresponding with a rise in the levels of toxoids and β-galactofuranosidase activity. nih.gov

Interestingly, this enzyme is not exclusive to H. sacchari; other species within the same genus, such as H. victoriae and H. maydis, produce significantly higher levels of β-galactofuranosidase, though its physiological significance in those organisms requires further study. nih.gov The presence of this enzyme can also interfere with certain diagnostic immunoassays that rely on the detection of galactofuranose-containing antigens. asm.org

Influence of Environmental and Host-Derived Factors on Toxin Production (e.g., Serinol Activation)

The production of this compound is not constitutive but is significantly influenced by signals from the host plant and other environmental conditions. A critical phenomenon observed is "attenuation," where successive culturing of H. sacchari on synthetic laboratory media leads to a loss of toxin production. nih.govnih.gov

This loss of virulence can be reversed by a host-derived activator. Research has shown that when attenuated cultures are exposed to a simple water wash from the leaves of a susceptible sugarcane clone, they resume the synthesis of this compound. nih.govnih.govpnas.org The primary activating compound was isolated and identified as serinol (2-amino-1,3-propanediol). sci-hub.sepnas.org This small amine, present on the leaf surface of susceptible plants, can restore toxin production in attenuated fungal cultures at concentrations as low as 1 µM. nih.govresearchgate.net The proposed mechanism is that serinol does not act as a direct biosynthetic precursor but rather as an inducer or an allosteric effector of an enzyme within the toxin's biosynthetic pathway. pnas.org

General environmental factors also play a crucial role in regulating fungal secondary metabolism, including toxin synthesis. mdpi.com While specific studies on this compound are limited, factors such as temperature, pH, humidity, and the availability of carbon and nitrogen sources are known to broadly impact toxin production in fungi. mdpi.commdpi.compjoes.com For instance, high temperatures and moisture stress are known to promote aflatoxin production by Aspergillus flavus. mdpi.com Such environmental cues likely interact with genetic and host-derived signals to fine-tune the production of this compound in the natural disease cycle.

| Factor | Type | Effect on Toxin Production | Source of Information |

|---|---|---|---|

| Serinol | Host-Derived Chemical | Activates/Restores production in attenuated cultures | Pinkerton & Strobel (1976) nih.govnih.govpnas.org |

| Successive Subculturing (on synthetic media) | Cultural Condition | Leads to attenuation (loss of production) | Pinkerton & Strobel (1976) nih.govnih.gov |

| β-Galactofuranosidase | Fungal Enzyme | Decreases active toxin concentration by degradation | Livingston & Scheffer (1981) nih.gov |

This table outlines the key identified factors that regulate the synthesis and concentration of this compound.Molecular and Cellular Mechanism of Action of Helminthosporoside a in Host Plants

Elucidation of the Host Toxin-Binding Protein: Receptor Identification and Properties

The selectivity of Helminthosporoside A is determined by the presence of a specific toxin-binding protein, or receptor, in susceptible sugarcane clones. sci-hub.se The absence or alteration of this protein in resistant clones confers insensitivity to the toxin. pnas.orgpnas.org

Subcellular Localization of the Toxin-Binding Protein (e.g., Plasma Membrane Association)

Compelling evidence indicates that the this compound-binding protein is located on the plasma membrane of sugarcane cells. annualreviews.orgnih.govnih.gov This localization is supported by several lines of evidence, including the protection of susceptible tissues from the toxin's effects by prior treatment with an antiserum against the binding protein. nih.govnih.gov Furthermore, experiments involving the agglutination of sugarcane protoplasts with this antiserum and the successful labeling and subsequent isolation of the binding protein from intact cells confirm its position on the outer surface of the plasma membrane. nih.govnih.govpnas.org The association of the toxin with protoplasts is primarily at the outer surface, with no significant transport of the toxin into the cell. pnas.org

Biochemical and Biophysical Characterization of the Toxin-Binding Protein

The toxin-binding protein has been isolated and characterized from both susceptible and resistant sugarcane clones, revealing key structural and functional properties.

The protein from susceptible clones has a molecular weight of approximately 48,000 to 49,000 Daltons, as determined by gel electrophoresis and gel filtration. annualreviews.orgpnas.orgresearchgate.net It is an oligomeric protein composed of four identical subunits, each with a molecular weight of around 11,700 Daltons. annualreviews.orgresearchgate.net A comparable protein with the same molecular weight and subunit composition exists in resistant clones. pnas.organnualreviews.org While antigenically identical, the proteins from susceptible and resistant clones show slight differences in electrophoretic mobility and vary in their amino acid composition by four residues. pnas.orgpnas.organnualreviews.org The isoelectric point of the binding protein is near pH 5.0. annualreviews.org Interestingly, α-galactoside binding proteins with similar molecular weights (around 100,000 Daltons for the oligomer) have also been isolated from other plants like mint and tobacco. sci-hub.senih.govnih.gov

Table 1: Biochemical and Biophysical Properties of the this compound-Binding Protein

| Property | Finding | Source(s) |

|---|---|---|

| Molecular Weight (Oligomer) | ~48,000 - 49,000 Da | annualreviews.orgpnas.orgresearchgate.net |

| Subunit Composition | 4 identical subunits | annualreviews.orgpnas.orgresearchgate.net |

| Subunit Molecular Weight | ~11,700 Da | researchgate.net |

| Isoelectric Point | ~pH 5.0 | annualreviews.org |

| Binding Sites for Toxin | At least two | annualreviews.orgpnas.orgresearchgate.net |

| Amino Acid Composition | Differs by four residues between susceptible and resistant clones | pnas.organnualreviews.org |

| Electrophoretic Mobility | Slight difference between proteins from susceptible and resistant clones | annualreviews.org |

Binding Kinetics and Specificity of this compound to Its Receptor

The binding of this compound to its receptor is a critical first step in its toxic action. The binding protein in susceptible clones possesses at least two binding sites for the toxin. annualreviews.orgpnas.orgresearchgate.net The dissociation constant (Km) for helminthosporoside is approximately 10⁻⁵ M. annualreviews.orgresearchgate.net The binding is specific, as demonstrated by competition assays where α-galactosides like raffinose (B1225341) and melibiose (B213186) can reduce the binding of the toxin to membrane preparations. sci-hub.seannualreviews.orgresearchgate.net The binding protein itself has a high affinity for these α-galactosides, with a Km for raffinose and melibiose around 2.5 x 10⁻⁵ M and 2.6 x 10⁻⁵ M, respectively. pnas.org This suggests that the toxin-binding protein's normal physiological role may be in α-galactoside transport. sci-hub.sepnas.org

While the protein from resistant clones does not bind the toxin under normal conditions, treatment with a mild detergent can unmask the binding sites, suggesting a conformational difference that masks these sites in the native state. pnas.organnualreviews.org

Table 2: Binding Kinetics of the this compound Receptor

| Ligand | Dissociation Constant (Km) | Source(s) |

|---|---|---|

| This compound | ~10⁻⁵ M | annualreviews.orgresearchgate.net |

| Raffinose | 2.5 x 10⁻⁵ M | pnas.org |

| Melibiose | 2.6 x 10⁻⁵ M | pnas.org |

Impact of this compound on Plant Cell Membrane Permeability and Integrity

A primary and rapid effect of this compound on susceptible plant cells is the alteration of plasma membrane permeability. scribd.comapsnet.org This leads to the leakage of water, electrolytes, and sugars from the treated leaves. pnas.org The interaction of the toxin with its binding protein is thought to induce a conformational change in the protein, which in turn affects the local membrane environment. annualreviews.org This could lead to phase transitions in membrane lipids, resulting in abnormal cellular permeability. annualreviews.org The damage to the plasma membrane appears to be a direct consequence of the toxin-receptor interaction, as evidenced by the rapid onset of these effects. apsnet.org

Disruption of Host Cellular Metabolism and Physiological Processes

The initial disruption of membrane integrity by this compound triggers a cascade of downstream effects on cellular metabolism and physiological functions. numberanalytics.com

Effects on Organellar Function (e.g., Mitochondrial Respiration, Chloroplast Activity)

The binding of this compound to its plasma membrane receptor indirectly influences the function of intracellular organelles. One significant effect is the activation of the plasma membrane K+, Mg++ ATPase by the toxin, which is mediated through the binding protein. pnas.org This leads to an increased uptake of K+ ions. pnas.org This activation of the ATPase is thought to be a key part of the toxin's mechanism of action. nih.gov

While the primary receptor is on the plasma membrane, the toxin's effects can extend to other organelles. annualreviews.org If other organelles, such as lysosomes, also possess this binding protein, their disruption could lead to the release of autolytic enzymes, causing complete cellular breakdown. annualreviews.org Research has also pointed to the mitochondria as a potential target. researchgate.net Studies on other fungal toxins have shown that they can impact mitochondrial respiration, either by directly targeting mitochondrial components or indirectly through the disruption of cellular homeostasis. nih.govelifesciences.org However, specific, direct effects of this compound on chloroplast activity have not been extensively detailed in the provided context. The general disruption of cellular processes and membrane integrity would invariably impact chloroplast functions such as photosynthesis and biosynthesis. frontiersin.orgbiorxiv.orgnih.gov

Alterations in Essential Metabolic Pathways (e.g., Carbon Dioxide Fixation, α-Galactoside Transport)

This compound, a host-specific toxin produced by the fungus Bipolaris sacchari, significantly disrupts essential metabolic processes in susceptible sugarcane cultivars. Its primary actions target the plant cell's plasma membrane, leading to a cascade of events that impair critical functions, notably α-galactoside transport and carbon dioxide (CO₂) fixation.

The molecular basis for the toxin's specificity lies in its interaction with a unique protein embedded in the plasma membrane of susceptible sugarcane cells. nih.govpnas.org This protein is not active in resistant clones, which explains their immunity to the toxin. nih.gov Research by G.A. Strobel in the 1970s identified this molecule as a toxin-binding protein that also functions in the transport of α-galactosides, such as raffinose and melibiose. nih.govscribd.comapsnet.org this compound competes with these natural sugars for binding to the protein. scribd.comapsnet.org Evidence suggests this protein is a key component of the plant's α-galactoside transport system. nih.gov In susceptible cells, the toxin's binding affinity for this receptor is high, though slightly lower than that of the natural sugar substrates. scribd.comapsnet.org

Table 1: Binding Affinities (Km) for the Toxin-Binding Protein in Susceptible Sugarcane

| Compound | Binding Constant (Km) | Role |

|---|---|---|

| This compound | 6.8 x 10⁻⁵ M | Toxin |

| Raffinose | 2.5 x 10⁻⁵ M | α-galactoside |

| Melibiose | 2.6 x 10⁻⁵ M | α-galactoside |

Data sourced from Strobel, 1974. scribd.comapsnet.org

The binding of this compound to its receptor protein triggers further downstream effects. One of the most significant is the activation of a membrane-bound K⁺, Mg⁺⁺ ATPase. scribd.comapsnet.org This activation, which occurs indirectly via the toxin-binding protein complex, stimulates a rapid influx of potassium ions (K⁺) into the cell. scribd.comapsnet.org This sudden change in ion flux disrupts the cell's electrochemical gradient and membrane potential.

This disruption of membrane function is also linked to the inhibition of CO₂ fixation. montana.edu Toxin preparations have been shown to rapidly inhibit this process, likely as a consequence of impaired stomatal functioning. montana.edu The toxin-induced, uncontrolled uptake of K⁺ by guard cells can interfere with the normal light-induced stomatal opening process, which is essential for the intake of atmospheric CO₂ for photosynthesis. montana.edu

Mechanisms of Programmed Cell Death (PCD) Induction in Susceptible Host Cells by this compound

The interaction of this compound with susceptible host cells ultimately leads to cellular demise through a process that can be characterized as programmed cell death (PCD). Unlike some toxins that have direct enzymatic activity on intracellular targets, this compound initiates PCD by triggering a fatal cascade of events at the cell surface, a mechanism consistent with its function as a necrotrophic effector. apsnet.org Necrotrophic pathogens benefit from host cell death, as they derive nutrients from the dead tissue. apsnet.org

The induction of PCD by this compound is a direct consequence of the membrane-level disruptions initiated by the toxin. The sequence of events is as follows:

Toxin Recognition and Binding : The process begins when this compound binds to its specific receptor protein on the plasma membrane of a susceptible sugarcane cell. nih.govpnas.org This binding event is the critical determinant of host specificity.

Membrane Disruption : The binding event activates a K⁺, Mg⁺⁺ ATPase, leading to a significant and uncontrolled influx of potassium ions. nih.govscribd.comapsnet.org This action severely depolarizes the cell membrane, altering its permeability and integrity. rug.nl This loss of electrochemical balance is a primary stress signal that can initiate PCD.

Initiation of Cellular Suicide Program : The profound disruption of ion homeostasis and membrane potential acts as an irreversible trigger for the host cell's own PCD pathways. apsnet.orgrug.nl While the precise signaling molecules downstream of ion channel disruption have not been fully elucidated for this specific interaction, in plant-pathogen interactions, such events are known to activate cascades involving proteases and nucleases that systematically dismantle the cell. jabonline.in This leads to the characteristic symptoms of eyespot disease, such as water-soaking (due to electrolyte leakage) and eventual necrosis (cell death). montana.edu

Therefore, this compound does not need to enter the cell in large amounts to exert its lethal effect. Instead, it "hijacks" the host's own membrane and signaling components to send a death signal from the outside in. The cell death is "programmed" because it is the host's endogenous cellular machinery that carries out the self-destruction sequence upon receiving the toxic stimulus at the membrane. apsnet.orgbiorxiv.org This mechanism of inducing PCD from the cell surface is a common strategy among host-specific toxins produced by necrotrophic fungi. apsnet.org

Pathogenic Significance of Helminthosporoside a in Sugarcane Disease Development

Experimental Reproduction of Eyespot Disease Symptoms by Purified Helminthosporoside A

Purified this compound has been shown to reproduce the hallmark symptoms of eyespot disease when applied to susceptible sugarcane leaves, even in the absence of the fungus itself. pnas.orgicrisat.orgapsnet.org The application of the purified toxin induces the formation of the characteristic reddish-brown runners extending from the point of application. pnas.orgufl.edu This demonstrates that this compound is the primary chemical agent responsible for these disease symptoms.

Ultrastructural studies have revealed that the cytological alterations in sugarcane cells infected with H. sacchari are remarkably similar to those observed in susceptible tissues treated solely with purified this compound. apsnet.org The earliest observable damage within the cells of susceptible clones treated with the toxin occurs in the chloroplasts. apsnet.org In contrast, the organelles in cells of resistant clones remain largely unaffected by the toxin. apsnet.org

The amount of toxin required to produce symptoms can vary, but even minute quantities can induce significant runner formation on susceptible leaves. icrisat.org The ability to use the purified toxin to screen for disease resistance in sugarcane seedlings and varieties has been a valuable tool in breeding programs. icrisat.org

Differential Susceptibility and Resistance Responses of Sugarcane Genotypes to this compound

Sugarcane clones exhibit a range of responses to this compound, from highly susceptible to highly resistant. apsnet.orgapsnet.org This differential susceptibility is a key factor in their resistance or susceptibility to eyespot disease. pnas.orgnih.gov A strong correlation generally exists between a clone's sensitivity to the toxin and its susceptibility to the fungus. apsnet.org

The biochemical basis for this differential response lies in the presence or absence of a specific toxin-binding protein located on the plasma membrane of the sugarcane cells. pnas.orgnih.govpnas.org

Susceptible Clones: These clones possess a membrane protein that specifically binds to this compound. pnas.orgnih.govresearchgate.net This binding event is the initial step that triggers the cascade of cellular damage leading to disease symptoms. nih.gov The binding protein has a molecular weight of approximately 45,000 to 49,000 and is composed of four subunits. researchgate.net

Resistant Clones: Resistant clones also have a similar protein, but it is structurally altered and does not bind the toxin. pnas.orgnih.gov Although the proteins from susceptible and resistant clones are antigenically identical and have the same molecular weight, they differ slightly in their amino acid composition and electrophoretic mobility. pnas.org This subtle structural difference is the basis of resistance to the toxin and, consequently, to eyespot disease. pnas.org

Research has shown that the sensitivity of sugarcane clones to the toxin can be measured using methods like the electrolyte leakage assay, which quantifies cell membrane damage. apsnet.orgapsnet.org However, studies have also indicated that while toxin sensitivity is a major determinant of disease resistance, other factors may also be involved in the host-pathogen interaction for some clones. apsnet.org For instance, some clones that are resistant to the fungus are sensitive to the toxin, and vice-versa, suggesting that mechanisms of pathogenicity not dependent on the toxin might exist. apsnet.org

Table 1: Response of Sugarcane Clones to Bipolaris sacchari and HS-Toxin

| Sugarcane Clone | Disease Reaction to B. sacchari | Toxin Sensitivity (Electrolyte Leakage) | Reference |

|---|---|---|---|

| CP29-320 | Highly Resistant | Sensitive | apsnet.org |

| H50-7209 | Intermediate Susceptibility | Highly Resistant | apsnet.org |

| CP52-68 | Susceptible (Rating 6/9) | Relatively Sensitive | apsnet.org |

| CP57-603 | Susceptible (Rating 6/9) | Relatively Insensitive | apsnet.org |

This table is generated based on data from cited research and is for illustrative purposes.

Role of this compound as a Determinant of Host Specificity in the H. sacchari-Sugarcane Interaction

This compound is a classic example of a host-specific toxin, meaning its toxic effects are limited to the host range of the producing fungus. pnas.orgapsnet.org The toxin affects sugarcane clones that are susceptible to H. sacchari but does not harm resistant clones or other plant species. pnas.org This specificity is directly governed by the presence of the specific toxin-binding receptor protein in susceptible sugarcane clones. pnas.orgnih.gov

The interaction between this compound and its binding protein is a key determinant of the host-parasite relationship. nih.govnih.gov The ability of the fungus to produce this toxin, combined with the presence of the corresponding receptor in the host plant, establishes the conditions necessary for disease to occur. pnas.orgnih.gov The absence of an active binding protein in resistant clones effectively prevents the toxin from acting, thereby conferring resistance to the disease. pnas.orgnih.gov

The specificity of this interaction is so precise that it has been used to transfer toxin susceptibility to protoplasts from resistant plants by introducing the binding protein from a susceptible clone. nih.gov This highlights that the binding protein is the primary factor determining susceptibility at the cellular level. nih.gov Therefore, this compound acts as a molecular determinant of host specificity in the interaction between H. sacchari and sugarcane. pnas.org

Host Resistance Mechanisms Against Helminthosporoside a Activity

Genetic Determinants of Resistance to Helminthosporoside A in Sugarcane

The primary basis for resistance to this compound in sugarcane is genetic, residing in the presence or absence of a specific toxin-binding protein. nih.govscribd.com Susceptibility to the eye spot disease is directly correlated with the presence of a membrane-bound protein that specifically binds to this compound. nih.govscribd.com In contrast, sugarcane clones that exhibit resistance to the disease and the toxin lack a functional version of this binding protein. nih.govscribd.com

Studies have shown that this resistance is a heritable trait. While some research has pointed to a potentially monogenic inheritance for disease resistance in certain sugarcane cultivars, the complex polyploid nature of the sugarcane genome often suggests that resistance traits are controlled by multiple genes. unioeste.brcabidigitallibrary.org For eye spot disease, the critical genetic determinant appears to be the gene encoding the toxin-binding protein.

Absence, Modification, or Impaired Binding of the Toxin-Binding Protein in Resistant Clones

The core mechanism of resistance lies in the structural and functional properties of the this compound-binding protein located on the plasma membrane of sugarcane cells. nih.govfrontiersin.org In susceptible clones, this protein readily binds to the toxin, initiating a cascade of events that leads to disease symptoms. nih.gov However, in resistant clones, this interaction is prevented.

Detailed biochemical analyses have revealed that resistant clones possess a structurally altered form of the binding protein. nih.govnih.gov While the proteins from both susceptible and resistant clones are antigenically identical, have the same molecular weight (approximately 48,000 to 49,000 Daltons), and are composed of four subunits, they differ in their electrophoretic mobility and amino acid composition. nih.govnih.govjabonline.in Specifically, the binding protein from the resistant clone H50-7209 was found to have variations in four amino acid residues compared to its counterpart from a susceptible clone. nih.gov

This structural alteration in the protein from resistant clones impairs its ability to bind to this compound under normal physiological conditions. nih.govjabonline.in Interestingly, treating the protein from a resistant clone with a mild detergent can induce a conformational change that allows it to bind the toxin, suggesting that the binding site is present but inaccessible. nih.govjabonline.in Therefore, the basis of resistance is not necessarily the complete absence of the protein, but rather a modification that prevents effective toxin binding.

Table 1: Comparison of this compound-Binding Protein from Susceptible and Resistant Sugarcane Clones

| Feature | Susceptible Clone | Resistant Clone (H50-7209) |

| Toxin Binding | Active binding of this compound | No active binding of this compound |

| Molecular Weight | ~48,000 - 49,000 Da | ~48,000 - 49,000 Da |

| Subunits | 4 | 4 |

| Antigenic Properties | Identical to resistant clone's protein | Identical to susceptible clone's protein |

| Electrophoretic Mobility | Slower | Slightly greater |

| Amino Acid Composition | Differs in four residues compared to the resistant clone's protein | Differs in four residues compared to the susceptible clone's protein |

| Basis of Resistance | - | Structurally altered membrane-binding protein |

This table is based on data from multiple research findings. nih.govnih.govjabonline.in

Detoxification and Inactivation Pathways of this compound within Resistant Plant Tissues (e.g., Enzymatic Breakdown, Glycosylation)

While the primary mechanism of resistance to this compound is the lack of a functional toxin-binding protein, the possibility of detoxification pathways within resistant plant tissues is another consideration. In other plant-pathogen systems, detoxification of fungal toxins can occur through enzymatic breakdown or conjugation to other molecules, such as glycosylation, which renders the toxin inactive. For example, some resistant maize lines produce an enzyme, HC-toxin reductase, that detoxifies the HC-toxin. jabonline.in

However, based on available scientific literature, there is currently no direct evidence for specific enzymatic breakdown or glycosylation pathways for the detoxification of this compound in resistant sugarcane tissues. The research has predominantly focused on the toxin-receptor interaction as the key determinant of resistance. The absence of a functional binding site in resistant clones may preclude the need for subsequent detoxification mechanisms, as the toxin is not recognized by the plant cell in the first place. Further research is needed to explore whether secondary resistance mechanisms, such as detoxification, play a role in sugarcane's defense against B. sacchari.

Environmentally Induced Resistance Phenotypes and Their Underlying Molecular Basis (e.g., Temperature-Mediated Insensitivity)

Sugarcane's resistance to this compound is not solely determined by its genetic makeup; environmental factors, particularly temperature, can induce a resistant phenotype in otherwise susceptible clones. mdpi.comwikimedia.org

Susceptible sugarcane clones have been observed to become resistant to both the pathogen and the toxin during warmer summer months or when exposed to temperatures between 30°C and 35°C. mdpi.comwikimedia.org This heat-induced resistance is temporary; the leaves can revert to a susceptible state after a period of time at cooler temperatures. mdpi.com

The molecular basis for this temperature-mediated insensitivity appears to be linked to the activity of a membrane-bound ATPase. scispace.com Research has shown that heating susceptible sugarcane leaves leads to a significant reduction in membrane ATPase activity, which correlates with the onset of resistance to this compound. scispace.com As the leaves cool and regain susceptibility, the ATPase activity is fully restored. scispace.com Furthermore, this compound activates the membrane ATPase in susceptible leaves but not in heat-treated, resistant leaves. scispace.com This suggests that the toxin's mechanism of action is dependent on the activity of this enzyme, and by reducing its activity, heat treatment effectively confers resistance.

Table 2: Effect of Temperature on this compound Susceptibility and Membrane ATPase Activity in Sugarcane

| Condition | Susceptibility to this compound | Membrane ATPase Activity |

| Normal Temperature | Susceptible | Normal |

| Heat Treatment (e.g., 35°C for 4h) | Resistant | Reduced by ~50% |

| Post-Heat Treatment (24h) | Susceptible | Fully Restored |

This table summarizes findings on temperature-induced resistance. scispace.com

Strategies for Enhancing Sugarcane Resistance through Molecular Breeding and Genetic Engineering

The complex genetics of sugarcane make conventional breeding for disease resistance a lengthy process. iaea.orgscielo.br However, modern molecular techniques offer promising avenues for enhancing resistance to diseases like eye spot.

Molecular Breeding: Marker-assisted selection (MAS) can accelerate the breeding of resistant cultivars. frontiersin.org By identifying quantitative trait loci (QTLs) associated with resistance to B. sacchari, breeders can screen for desirable genetic markers in sugarcane populations. unioeste.brfrontiersin.org While specific QTLs for this compound resistance are not yet well-defined, QTL mapping for resistance to the fungal pathogen itself has been explored for various sugarcane diseases. unioeste.brfrontiersin.org Identifying markers closely linked to the gene for the non-functional toxin-binding protein would be a highly effective strategy for selecting resistant plants at an early stage.

Genetic Engineering: Genetic engineering provides a more direct approach to enhancing resistance. nih.govnih.gov Given that resistance is conferred by a modified or non-functional toxin-binding protein, gene editing technologies like CRISPR/Cas9 could be employed to specifically mutate the gene encoding the susceptible version of the protein in elite sugarcane cultivars. nih.gov This would mimic the natural resistance mechanism found in resistant clones.

Advanced Analytical Methods and Bioassays for Helminthosporoside a Research

Optimized Protocols for Isolation and Purification from Fungal Cultures and Infected Plant Tissues

The isolation of Helminthosporoside A can be accomplished from both laboratory-grown fungal cultures and plant tissues infected with Helminthosporium sacchari. The protocols are designed to extract and purify the toxin for subsequent analysis and bioassays.

Initial observations noted that attenuated fungal cultures, which had lost their ability to produce the toxin, could have this ability restored by adding an infusion from susceptible sugarcane leaves. pnas.org This suggests that a precursor or activator compound present in the host plant is necessary for toxin biosynthesis. One such activator, recovered from the leaf surface, was identified as serinol. pnas.organnualreviews.org

Isolation from Infected Plant Tissues: A common method involves collecting severely infected sugarcane leaves, which exhibit the characteristic "eyespot" lesions and reddish-brown "runners." pnas.orgresearchgate.netijcmas.com The toxin is present in sufficient quantities within these lesions to induce symptoms when extracted and applied to healthy, susceptible leaves. researchgate.net

A general extraction procedure includes:

Harvesting and chopping approximately 30 grams of severely infected leaf material. bugwoodcloud.org

Overnight treatment with a mixture of chloroform (B151607) and methanol (B129727) at room temperature to extract the toxin. bugwoodcloud.org

Filtration of the extract, followed by further extraction of the residue to ensure complete recovery. bugwoodcloud.org

The combined filtrates are then processed to separate the toxin from other plant and fungal metabolites.

Isolation from Fungal Cultures: H. sacchari can be grown in liquid culture, and the toxin is then isolated from the culture filtrate. pnas.org However, toxin production in synthetic media can diminish over successive transfers unless supplemented with host-plant extracts. pnas.org

Purification Techniques: Once a crude extract is obtained, various chromatographic techniques are employed for purification. The homogeneity of the purified this compound is confirmed using multiple criteria. annualreviews.org

| Purification Technique | Description | Reference |

| Gel Chromatography | Separates molecules based on size. Used in the purification pathway for this compound. | nih.gov |

| Paper Chromatography | An analytical method used to separate dissolved chemical substances by taking advantage of their different rates of migration across sheets of paper. | nih.gov |

| Thin-Layer Chromatography (TLC) | Used to separate non-volatile mixtures. The purified toxin is identified by its retention factor (Rf) value compared to a standard. | bugwoodcloud.orgnih.gov |

| Gas Chromatography (GC) | A technique used to separate and analyze compounds that can be vaporized without decomposition. | nih.gov |

Quantitative Determination and Detection Methodologies for this compound in Biological Samples

Accurately quantifying this compound in biological samples is crucial for understanding its role in disease development. A combination of biological and chemical methods is used for its detection and measurement.

One of the earliest quantitative methods is a biological assay based on the degree of symptom expression on susceptible sugarcane leaves. annualreviews.org The size of the lesion or "runner" produced on a leaf is proportional to the amount of toxin applied. researchgate.net

An electrolyte leakage assay has been developed into a reliable and relatively quantitative method. apsnet.org This assay is sensitive enough to guide the toxin isolation process and to compare the relative sensitivity of different sugarcane clones. The procedure involves incubating leaf disks in the toxin solution and then measuring the electrical conductivity of a leaching solution, which correlates with the extent of membrane damage and ion leakage caused by the toxin. apsnet.org

For definitive identification, a combination of methods is employed, comparing the isolated substance to a known, authentic standard of this compound. researchgate.net

| Detection/Quantification Method | Principle | Application | Reference |

| Leaf Bioassay | Measures the length of the necrotic "runner" produced on a susceptible leaf after toxin application. | Semi-quantitative estimation of toxin activity. | researchgate.netannualreviews.org |

| Electrolyte Leakage Assay | Measures increased ion leakage from leaf tissue (via conductivity) as an indicator of membrane damage. | Quantitative analysis of toxin concentration and clonal sensitivity. | apsnet.org |

| Spectroscopic & Chromatographic Methods | Techniques like Mass Spectrometry, NMR, and various chromatography methods are used to identify the toxin based on its chemical properties. | Definitive identification and structural confirmation. | researchgate.netnih.gov |

In Vitro Bioassays for Assessing Toxin Activity and Host Cellular Responses

In vitro bioassays provide a controlled environment to dissect the specific cellular mechanisms affected by this compound, independent of the complexities of the whole plant.

Protoplasts, or plant cells with their cell walls enzymatically removed, are an invaluable tool for studying toxin-membrane interactions. nih.govfrontiersin.org Research has shown that the susceptibility of sugarcane to this compound is linked to the presence of a specific toxin-binding protein on the plasma membrane. researchgate.netpnas.org Protoplasts from susceptible sugarcane clones can be agglutinated (clumped) by an antiserum raised against this binding protein, providing strong evidence for the protein's location on the external surface of the plasma membrane. pnas.org These assays are critical for investigating the initial events of toxin recognition at the cellular level.

These assays directly measure one of the most prominent effects of this compound: the disruption of cell membrane integrity. A primary symptom of the toxin's action on susceptible leaves is a "water-soaking" effect, where water and solutes leak from the cells. annualreviews.org This is quantified by measuring the increase in electrolyte leakage from leaf slices or disks incubated in toxin solutions. apsnet.orgusask.ca The assay is highly sensitive, capable of detecting the effects of the toxin at concentrations as low as 0.01 µg/mL on susceptible clones. apsnet.org The rate and extent of ion leakage provide a quantitative measure of membrane damage and are used to assess the differential sensitivity among various plant genotypes. apsnet.orgsci-hub.se

The growth of roots is a sensitive indicator of physiological stress. Bioassays using root growth inhibition have been employed to assess the phytotoxicity of this compound. annualreviews.org These assays can detect inhibitory effects rapidly, with root growth inhibition observed within as little as 30 minutes of toxin exposure. annualreviews.orgresearchgate.netapsnet.org In a typical assay, seedlings are germinated and placed in petri dishes containing various concentrations of the toxin. bugwoodcloud.org After a set incubation period (e.g., 48 hours), the root length is measured and compared to control seedlings grown without the toxin to calculate the percent inhibition. bugwoodcloud.org This method is highly sensitive and effective for screening differential sensitivity to the toxin. apsnet.org

| In Vitro Bioassay | Principle | Key Findings | Reference |

| Protoplast Assay | Uses wall-less plant cells to study toxin interaction with the plasma membrane. | Demonstrated the external location of the toxin-binding protein. | researchgate.netpnas.org |

| Leaf Permeability Assay | Measures electrolyte leakage from leaf disks to quantify toxin-induced membrane damage. | Confirms membrane disruption as a key mode of action; used to quantify toxin activity and host sensitivity. | annualreviews.orgapsnet.orgusask.ca |

| Root Inhibition Assay | Measures the reduction in root elongation in the presence of the toxin. | A highly sensitive and rapid assay for detecting phytotoxicity and differential host responses. | bugwoodcloud.organnualreviews.orgapsnet.org |

Leaf Slice and Tissue Permeability Assays

In Vivo Pathogenicity and Virulence Assays Utilizing this compound

In vivo assays use whole plants to confirm the role of this compound as a pathogenicity and virulence factor in the eyespot disease. These experiments aim to demonstrate that the purified toxin can reproduce the symptoms of the disease in the absence of the fungal pathogen.

A definitive test of pathogenicity involves applying the purified this compound to the leaves of a susceptible sugarcane clone. researchgate.net The development of characteristic disease symptoms, such as necrotic spots and the formation of reddish-brown runners extending from the point of application, confirms the toxin's role in pathogenesis. researchgate.netijcmas.com Researchers have successfully isolated sufficient quantities of the toxin from a single, long lesion on an infected leaf to produce a significant new lesion on a healthy, susceptible leaf. researchgate.net This directly links the presence of the toxin in diseased tissue to the plant's symptomatic response. These assays are fundamental to establishing a compound as a true host-specific toxin and a critical determinant of virulence for the pathogen. ijcmas.comannualreviews.org

Structure Activity Relationship Studies and the Development of Helminthosporoside a Analogues

Chemical Modification Strategies and Synthesis of Helminthosporoside A Derivatives

The synthesis of derivatives and analogues of this compound is essential for probing its SAR. Research has focused on modifying both the sesquiterpenoid aglycone and the carbohydrate moiety to understand their respective contributions to phytotoxicity.

Initial structural elucidation proposed that this compound was 2-hydroxycyclopropyl-α-D-galactopyranoside. researchgate.net However, later studies revealed a more complex structure, identifying the natural toxin as a mixture of three isomeric bis-5-O-(β-galactofuranosyl)-β-galactofuranosides (Isomers A, B, and C) attached to a sesquiterpene aglycone. oup.comnih.gov This corrected structure, with its β-galactofuranose units, became the new foundation for synthetic strategies.

Synthetic efforts have been described for derivatives of the carbohydrate portion, specifically focusing on 5-O-β-D-galactofuranosyl-D-galactofuranose, which is the carbohydrate moiety of the toxin. researchgate.net The development of synthetic phytotoxins structurally related to the toxin, such as those related to rhynchosporoside, has also provided insights into the structural requirements for activity. montana.edu The synthesis of these analogues allows for systematic variation of functional groups, stereochemistry, and the nature of the glycosidic linkage to assess their impact on biological function. For instance, the creation of analogues with modified aglycones or simplified sugar units helps to dissect the role of each component in toxin-receptor binding and subsequent cellular damage.

Investigation of the Biological Activity of this compound Isomers and Homologs

Nature provides a set of its own analogues in the form of isomers and homologs of this compound, which have been invaluable for SAR studies. The naturally occurring toxin is a mixture of three isomers (A, B, and C) that differ only in the position of a double bond within the sesquiterpene aglycone. nih.gov These isomers exhibit differential biological activity.

Investigations using a dark CO₂ fixation assay on susceptible sugarcane leaf slices revealed that Isomer C is the most potent, followed by the natural mixture, Isomer A, and then Isomer B. nih.gov This demonstrates that subtle changes in the aglycone structure can significantly modulate phytotoxicity.

Furthermore, the fungus produces lower homologs of the toxin, which have fewer galactose units. These include HS₁, HS₂, and HS₃, which contain one, two, and three galactofuranose units, respectively. nih.gov Interestingly, these lower homologs were found to be non-toxic to susceptible sugarcane clones. Moreover, they acted as protectants, competitively inhibiting the action of the fully active toxin. nih.gov This protective effect suggests that they can bind to the same receptor site as the toxin but fail to trigger the downstream toxic effects, a classic example of competitive antagonism. The protective ratios varied among the homologs, indicating that the number of sugar residues influences binding affinity. nih.gov

Conversely, a higher homolog, HS₆, which contains two α-glucopyranose units in addition to four β-galactofuranose units, was found to be toxic at high concentrations and did not protect against the primary toxin. nih.gov

Table 1: Biological Activity of this compound Isomers and Homologs

| Compound | Description | Biological Effect on Susceptible Sugarcane | 50% Inhibition (Dark CO₂ Fixation) |

|---|---|---|---|

| Isomer A | Toxin Isomer | Phytotoxic | ~4.0 µM nih.gov |

| Isomer B | Toxin Isomer | Phytotoxic | ~6.0 µM nih.gov |

| Isomer C | Toxin Isomer | Phytotoxic | ~0.7 µM nih.gov |

| Natural Mix | ~2:3:5 mixture of Isomers A:B:C | Phytotoxic | ~1.7 µM nih.gov |

| HS₁ | Lower homolog (1 galactose unit) | Non-toxic, Protective | N/A nih.gov |

| HS₂ | Lower homolog (2 galactose units) | Non-toxic, Protective | N/A nih.gov |

| HS₃ | Lower homolog (3 galactose units) | Non-toxic, Protective | N/A nih.gov |

| HS₆ | Higher homolog (4 galactose + 2 glucose units) | Toxic at 500 µM, Not Protective | N/A nih.gov |

Identification of Key Structural Motifs Correlating with Toxin-Binding Affinity and Phytotoxicity

The differential activities of isomers and homologs point to specific structural features being critical for toxicity. The primary determinant of host selectivity is the presence of a specific toxin-binding protein in the plasma membranes of susceptible sugarcane clones. sci-hub.sedntb.gov.ua Clones that are insensitive to the toxin lack this binding activity. sci-hub.se

The key structural motifs for binding and toxicity can be divided between the carbohydrate moiety and the aglycone:

The Carbohydrate Moiety: The β-galactofuranoside configuration is crucial. Studies have shown that the binding protein also recognizes other α-galactosides like raffinose (B1225341) and melibiose (B213186), which can competitively inhibit the binding of Helminthosporoside. pnas.org This suggests the galactoside portion of the toxin is the primary recognition element for the receptor. The number of galactofuranose units is also critical, as the lower, non-toxic homologs (HS₁, HS₂, HS₃) can bind to the receptor and act as antagonists, while the full tetrasaccharide is required for potent toxicity. nih.gov The enzyme β-galactofuranosidase, which cleaves the galactose units from the toxin, effectively destroys its toxic activity, further confirming the essential role of the carbohydrate part. researchgate.net

The Sesquiterpene Aglycone: While the sugar moiety is key for recognition and binding, the sesquiterpene aglycone appears to be responsible for triggering the toxic response after binding. The variation in phytotoxicity among isomers A, B, and C, which differ only in the aglycone's double bond position, strongly supports this hypothesis. nih.gov The aglycone likely induces a conformational change in the receptor protein, leading to downstream effects such as altered membrane permeability and ion leakage. jabonline.in

Therefore, a model emerges where the oligosaccharide chain serves as the "key" that fits into the receptor "lock," while the sesquiterpene acts as the trigger that, once binding has occurred, initiates the phytotoxic cascade.

Computational and Rational Design Approaches for Modulators of this compound Activity

Modern drug and probe discovery heavily relies on computational and rational design. While specific computational studies on this compound are not extensively documented in the search results, the principles of rational design are applicable and have been used for other natural product toxins. nih.govcam.ac.uk

The goal of such approaches would be to design molecules that can modulate the activity of this compound. This can be achieved in two main ways:

Designing Receptor Antagonists: Based on the knowledge that lower homologs like HS₂ and HS₃ are protective antagonists, computational methods could be used to design simplified, non-toxic glycomimetics. These molecules would be engineered to have a high affinity for the Helminthosporoside-binding protein but lack the structural features of the aglycone required to trigger a toxic response. Molecular docking simulations could be used to model the interaction between various synthetic analogues and the binding protein (if its structure were known or could be reliably modeled), predicting binding affinities and guiding the synthesis of the most promising candidates.

Designing Enzyme Inhibitors: An alternative strategy is to target enzymes involved in the toxin's mechanism. For example, designing inhibitors of the membrane ATPase that is affected by the toxin could potentially counteract its effects. dntb.gov.ua

Rational design efforts would build upon the foundational SAR data. For instance, knowing that the β-galactofuranoside linkage is critical allows for the focused synthesis of analogues containing this motif, while varying other parts of the molecule to optimize for antagonistic activity. semanticscholar.orgresearchgate.net These approaches, combining SAR data with computational modeling, offer a pathway to develop new chemical probes to study the toxin's mode of action and potentially create agents to protect susceptible sugarcane varieties. cam.ac.uk

Broader Academic Implications and Future Directions in Helminthosporoside a Research

Helminthosporoside A as a Paradigm for Understanding Fungal Host-Selective Toxin Biology

This compound, the host-selective toxin (HST) produced by the fungus Helminthosporium sacchari, serves as a significant model for understanding the biology of fungal HSTs. sci-hub.se These toxins are low-molecular-weight secondary metabolites that are toxic only to the host of the producing pathogen and are often primary determinants of disease. annualreviews.orgpnas.org The study of this compound has been instrumental in developing the concept that susceptibility to a disease can be a genetically determined, active process mediated by a specific toxin, rather than a passive failure of defense mechanisms.

Research on this compound was foundational in establishing the "toxin receptor" model. annualreviews.org This model posits that the cells of susceptible plants possess a specific receptor molecule that binds to the toxin, initiating a cascade of events leading to cell death and disease symptoms. annualreviews.org In sugarcane clones susceptible to H. sacchari, a membrane-bound protein that binds this compound has been identified. annualreviews.org The presence and activity of this binding protein correlate with susceptibility to the fungus. annualreviews.org This paradigm, where a host protein's interaction with a fungal toxin determines susceptibility, has become a central theme in the study of many plant-pathogen systems involving HSTs.

Furthermore, the this compound system illustrates how a single fungal metabolite can be responsible for the characteristic symptoms of a disease. pnas.org The toxin alone can induce the "runner" symptoms typical of eyespot disease on susceptible sugarcane leaves, demonstrating its critical role in pathogenesis. sci-hub.sepnas.org This has solidified the status of HSTs as key pathogenicity factors, distinct from general phytotoxins which have broader toxicity. gau.edu.bd The monogenic nature of susceptibility in many HST-related diseases, where a single host gene dictates sensitivity, is well-exemplified by the this compound-sugarcane interaction, providing a simplified model for genetic and molecular analysis. annualreviews.org

Comparative Analysis with Other Well-Characterized Fungal Host-Selective Toxins (e.g., Victorin, T-Toxin, HC-Toxin)

This compound belongs to a class of structurally and functionally diverse molecules known as host-selective toxins (HSTs). annualreviews.orgrug.nl A comparative analysis with other well-studied HSTs like Victorin, T-toxin, and HC-toxin reveals common principles in their biological roles but significant differences in their chemical nature and modes of action. While all are critical for the pathogenicity of the fungi that produce them, their specificity is dictated by unique molecular interactions with their respective hosts. annualreviews.orgapsnet.org

Victorin, produced by Cochliobolus victoriae, is a chlorinated cyclic pentapeptide that causes Victoria blight of oats. gau.edu.bdjabonline.in It is exceptionally potent and highly specific, affecting only oat varieties carrying the Vb gene. jabonline.in T-toxin, produced by Cochliobolus heterostrophus race T, is a group of linear polyketols responsible for the southern corn leaf blight epidemic in the 1970s on maize with Texas male-sterile cytoplasm (T-cms). rug.nljabonline.in HC-toxin, from Cochliobolus carbonum race 1, is a cyclic tetrapeptide that affects certain maize lines. apsnet.orgjabonline.in

In contrast to the peptide nature of Victorin and HC-toxin and the polyketide structure of T-toxin, this compound is a glycoside, specifically a sesquiterpenoid glycoside. sci-hub.serug.nl This structural diversity highlights that different chemical scaffolds can evolve to fulfill the same biological function: inducing host susceptibility. The primary target also differs among these toxins. T-toxin famously targets a specific protein in the inner mitochondrial membrane of T-cms maize, leading to mitochondrial dysfunction. jabonline.in Victorin appears to bind to multiple proteins in the plasma membrane, inducing programmed cell death. gau.edu.bdjabonline.in The action of this compound is mediated by its binding to a specific plasma membrane protein in susceptible sugarcane. annualreviews.org

Table 1: Comparative Analysis of Major Fungal Host-Selective Toxins

| Feature | This compound | Victorin (HV-toxin) | T-toxin (HMT-toxin) | HC-toxin |

|---|---|---|---|---|

| Producing Fungus | Helminthosporium sacchari | Cochliobolus victoriae | Cochliobolus heterostrophus race T | Cochliobolus carbonum race 1 |

| Host Plant | Sugarcane (Saccharum spp.) | Oats (Avena sativa) | Maize (Zea mays) with T-cms cytoplasm | Maize (Zea mays) |

| Chemical Class | Sesquiterpenoid Glycoside sci-hub.se | Chlorinated Cyclic Pentapeptide gau.edu.bdjabonline.in | Linear Polyketide rug.nljabonline.in | Cyclic Tetrapeptide apsnet.orgjabonline.in |

| Host Target | Plasma membrane binding protein annualreviews.org | Glycine decarboxylase complex in mitochondria | URF13 protein in inner mitochondrial membrane | Histone deacetylase |

| Disease | Eyespot Disease sci-hub.se | Victoria Blight gau.edu.bd | Southern Corn Leaf Blight jabonline.in | Northern Corn Leaf Spot jabonline.in |

Contributions of this compound Research to General Knowledge of Plant-Fungal Molecular Interactions

The study of this compound has profoundly contributed to the broader understanding of the molecular dialogue between plants and fungal pathogens. frontiersin.orgnih.gov It has been central to demonstrating that the outcome of a plant-fungus interaction (i.e., resistance or susceptibility) is determined by specific molecular recognition events. annualreviews.organnualreviews.org The identification of a host-specific binding protein for this compound provided one of the earliest and clearest examples of a "receptor"-mediated susceptibility, a concept that has since become a cornerstone of plant pathology. annualreviews.org

This research helped to distinguish between two fundamental types of interactions. The first is the general defense response, often triggered by non-specific elicitors or pathogen-associated molecular patterns (PAMPs), leading to PAMP-triggered immunity (PTI). nih.gov The second, exemplified by the this compound system, involves host-selective toxins acting as effectors that are recognized by specific host targets, thereby subverting or bypassing host defenses and inducing susceptibility. nih.gov This model highlights that in some diseases, the pathogen's "key" (the toxin) must fit a specific "lock" (the host receptor) for the disease to proceed.

Moreover, studies showing that heat treatment or the use of protein synthesis inhibitors could induce resistance to this compound in otherwise susceptible sugarcane clones suggested that host sensitivity is an active, metabolic process. annualreviews.orgnih.gov This finding implies that the host plant is not a passive victim but an active participant in its own disease process when a specific HST is involved. This concept has influenced the investigation of numerous other plant-pathogen interactions, encouraging researchers to look for host factors that actively contribute to susceptibility. frontiersin.orgresearchgate.net

Potential Biotechnological Applications in Crop Protection and Resistance Breeding for Sugarcane

The most significant biotechnological application of this compound is its use as a powerful selection tool in sugarcane breeding programs for resistance to eyespot disease. apsnet.orgiaea.organnualreviews.org The high correlation between sensitivity to the toxin and susceptibility to the pathogen, H. sacchari, allows for rapid and efficient screening of large populations of sugarcane seedlings. sci-hub.seapsnet.org

Traditionally, breeding for disease resistance requires extensive and time-consuming field trials where plants are exposed to the pathogen under conditions favorable for disease development. annualreviews.org The use of purified this compound or culture filtrates containing the toxin allows breeders to bypass this process. iaea.org By simply spraying seedlings with a solution of the toxin, susceptible individuals can be identified and culled at a very early stage, often within days. apsnet.org This dramatically increases the efficiency of the breeding program, saving time, space, and resources. iaea.org

This method represents an early and successful example of using a pathogen's virulence factor for marker-assisted selection, long before the advent of modern genomic techniques. annualreviews.org The ability to screen for resistance in a controlled laboratory or greenhouse setting, independent of environmental variables that affect disease in the field, is a major advantage. apsnet.org This approach ensures that selected clones possess true resistance to the primary pathogenic mechanism of the fungus. sci-hub.seapsnet.org The continued application of this technique contributes to the development of new, high-yielding sugarcane cultivars with durable resistance to eyespot disease. publish.csiro.au

Q & A

Basic: What methodological approaches are recommended for the initial isolation and purification of Helminthosporoside A from natural sources?

Answer:

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Purity validation requires spectroscopic methods (NMR, high-resolution mass spectrometry) and comparison with literature data. Ensure standardized protocols for solvent ratios and temperature control to enhance reproducibility .

Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

Answer:

A combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) is critical for determining planar structures. High-resolution mass spectrometry (HR-MS) confirms molecular formulas. X-ray crystallography is preferred for absolute stereochemical determination. Cross-validation with existing databases (e.g., CCDC) ensures accuracy .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across independent studies?

Answer:

Contradictions may arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Mitigation strategies include:

- Standardizing bioassay protocols (e.g., CLSI guidelines for antifungal testing)

- Replicating studies with independent batches of the compound

- Performing meta-analyses to identify confounding variables

- Reporting negative controls and solvent effects systematically .

Advanced: What experimental frameworks are suitable for elucidating the molecular mechanism of action of this compound?

Answer:

Mechanistic studies require multi-omics approaches:

- Transcriptomics/proteomics to identify differentially expressed targets

- CRISPR-Cas9 knockout models to validate gene-function relationships

- Molecular docking simulations (AutoDock, Schrödinger) for binding affinity predictions

- Kinetic assays (e.g., surface plasmon resonance) to measure ligand-receptor interactions

Triangulate findings with phenotypic assays (e.g., apoptosis/cell cycle analysis) .

Basic: What in vitro models are validated for assessing the antifungal efficacy of this compound?

Answer:

Common models include:

- Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) strains

- Broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs)

- Time-kill kinetics to evaluate fungicidal vs. fungistatic activity

Include azole-resistant strains to assess spectrum breadth .

Advanced: How should dose-response studies be designed to evaluate the therapeutic index of this compound?

Answer:

- Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values

- Include toxicity controls (e.g., mammalian cell lines like HEK293) to calculate selectivity indices

- Apply non-linear regression models (Hill equation, GraphPad Prism) for curve fitting

- Validate with replicate experiments (n ≥ 3) and blinded analysis to reduce bias .

Basic: What steps ensure reproducibility in this compound isolation protocols?

Answer:

- Document extraction parameters (solvent polarity, temperature, pH)

- Use reference standards (if available) for chromatographic calibration

- Publish supplementary methods with raw spectral data and purity metrics (e.g., HPLC chromatograms)

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: Which computational strategies are validated for predicting structure-activity relationships (SAR) in this compound derivatives?

Answer:

- Quantitative SAR (QSAR) models using descriptors like logP, topological polar surface area

- Molecular dynamics simulations (GROMACS, AMBER) to study conformational stability

- Free-energy perturbation (FEP) for binding affinity predictions

Validate predictions with synthetic analogs and in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.